molecular formula C19H22N4O3S B12481837 N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B12481837
M. Wt: 386.5 g/mol
InChI Key: YEUODBAUZMEFSZ-UHFFFAOYSA-N
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Description

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide
  • N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide

Uniqueness

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide is unique due to its specific structural features, such as the propanoyl group on the piperazine ring.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-2-17(24)23-11-9-22(10-12-23)15-7-5-14(6-8-15)20-19(27)21-18(25)16-4-3-13-26-16/h3-8,13H,2,9-12H2,1H3,(H2,20,21,25,27)

InChI Key

YEUODBAUZMEFSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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